molecular formula C21H18FN5O B2373156 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797161-27-3

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2373156
CAS No.: 1797161-27-3
M. Wt: 375.407
InChI Key: VMZLVRCRJWERBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a pyrrole ring, and a dihydropyrazolo-pyrido-pyrimidinone ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a fluorophenyl group, a pyrrole ring, and a dihydropyrazolo-pyrido-pyrimidinone ring suggests a highly conjugated and potentially aromatic system .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .

Scientific Research Applications

Formulation Development for Clinical Studies

Research by Burton et al. (2012) focused on developing a suitable formulation for clinical studies of a related compound, which inhibits the ultrarapid potassium current (IKur) and is intended for treating arrhythmia. They investigated various nonaqueous solution formulations in vitro to prevent or delay precipitation from solution, which led to improved plasma concentrations in rats, dogs, and humans, highlighting its potential for early toxicological and clinical evaluations of poorly soluble compounds (Burton et al., 2012).

Structural Analysis and Isomorphism

Swamy et al. (2013) conducted studies on isomorphous structures related to the compound, emphasizing the chlorine-methyl exchange rule. The research provided insights into the molecular structure, which is crucial for drug design and development (Swamy et al., 2013).

Imaging Agent for Parkinson's Disease

Wang et al. (2017) synthesized a compound as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This research underlines the compound's role in neurological applications and its utility in diagnostic imaging (Wang et al., 2017).

Antimicrobial and Anticancer Properties

Hafez et al. (2016) synthesized derivatives from a similar compound and evaluated them for their antimicrobial and anticancer activities. This indicates the compound's potential use in the development of new treatments for infections and cancer (Hafez et al., 2016).

Potential as an IKur Inhibitor

Finlay et al. (2012) discussed a related compound as a potent and selective blocker of the IKur current. Their findings suggest its potential use in treating cardiovascular diseases (Finlay et al., 2012).

Cytotoxic and Antiproliferative Activities

Bakr and Mehany (2016) investigated a compound for its cytotoxic activity against various cancer cell lines and inhibitory activity against growth factor receptors. This research demonstrates the compound's potential in cancer therapy (Bakr & Mehany, 2016).

Crystallographic and Conformational Analyses

Huang et al. (2021) conducted crystallographic and conformational analyses of similar compounds, which is fundamental in understanding the physicochemical properties and aiding in drug design (Huang et al., 2021).

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-13-8-20-24-11-16-12-26(7-6-19(16)27(20)25-13)21(28)18-9-15(10-23-18)14-2-4-17(22)5-3-14/h2-5,8-11,23H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLVRCRJWERBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.